Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate
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Overview
Description
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate is a complex organic compound with the molecular formula C19H32O4Si and a molecular weight of 352.54 g/mol . This compound is characterized by its unique structure, which includes a cyclopentenone ring substituted with a triethylsilyloxy group and a heptenoate ester chain. It is primarily used in various chemical and pharmaceutical research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Triethylsilyloxy Group: The triethylsilyloxy group is introduced via a silylation reaction using triethylsilyl chloride and a base such as imidazole.
Esterification: The final step involves esterification of the heptenoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the cyclopentenone ring and the triethylsilyloxy group, which can undergo various chemical transformations. These transformations can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(5-oxo-3-trimethylsilyloxycyclopenten-1-yl)hept-5-enoate
- Methyl 7-(5-oxo-3-triethylsilyloxycyclohexen-1-yl)hept-5-enoate
- Methyl 7-(5-oxo-3-triethylsilyloxycyclopentadien-1-yl)hept-5-enoate
Uniqueness
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNWYMXCDLSSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743341 |
Source
|
Record name | Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102494-28-0 |
Source
|
Record name | Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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